molecular formula C12H20ClNO B3060082 [3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride CAS No. 1609409-05-3

[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride

Cat. No.: B3060082
CAS No.: 1609409-05-3
M. Wt: 229.74
InChI Key: ODOOOTBSYKJXRG-UHFFFAOYSA-N
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Description

“[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1609409-05-3 . It has a molecular weight of 229.75 . The IUPAC name for this compound is 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine hydrochloride . It is a solid at room temperature .


Physical and Chemical Properties Analysis

“this compound” is a clear, colorless liquid . It has an amine-like odor . The pH value is 12.6 at 100 g/l at 20 °C (68 °F) .

Scientific Research Applications

1. Application as α₁-Adrenoceptor Antagonists

[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride, referenced in the literature as DDPH, is a potent α₁-adrenoceptor antagonist currently under Phase II clinical trials. Its fast metabolism has led to the design and synthesis of DDPH analogs, aiming to block hydroxylation and extend duration time. These compounds have shown strong blocking and moderate to good antihypertensive activities. Among them, specific compounds exhibited the highest blocking activity and were more active than DDPH in both blocking and antihypertensive activities (Xi et al., 2011).

2. Investigation in Organometallic Chemistry

Research in organometallic chemistry has focused on compounds like dimethyl-(2,6-dimethylphenoxy)aluminium and related structures. These compounds exist as dimers in benzene solution, and their structural investigation provides insights into their chemical constitution in solutions (Pasynkiewicz et al., 1973).

3. Role in Monoamine Oxidase Inhibition

Studies have reported the inhibition of monoamine oxidase (MAO) by related compounds, providing unique insights into the kinetics of MAO reactions with inhibitors. This research contributes to understanding the complex mechanisms of MAO inhibition, which is significant in neurochemical and pharmacological contexts (Johnston, 1968).

4. Protective Effects on Brain Ischemia

DDPH has shown protective effects on brain ischemia in rats. It appears to decrease neuron defects and infarct size after ischemia, increase superoxide dismutase activity, reduce malondialdehyde content, and mitigate pathological damage in neurons. These findings suggest potential therapeutic applications of DDPH in treating brain ischemia (Qu et al., 2003).

5. Impact on Cardiac Function

Research has also been conducted on the effects of DDPH on cardiac function, particularly in the context of cardiac hypertrophy. DDPH has been found to improve cardiac systolic and diastolic function and influence lactate dehydrogenase activity and isoenzymes in rats with cardiac hypertrophy, suggesting a potential role in cardiovascular therapies (Zhang et al., 1998).

Safety and Hazards

The safety data sheet indicates that this compound is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life .

Properties

IUPAC Name

3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10-6-4-7-11(2)12(10)14-9-5-8-13-3;/h4,6-7,13H,5,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOOOTBSYKJXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-05-3
Record name 1-Propanamine, 3-(2,6-dimethylphenoxy)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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